Solvent blue 97

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

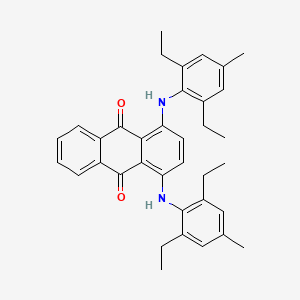

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(2,6-diethyl-4-methylanilino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N2O2/c1-7-23-17-21(5)18-24(8-2)33(23)37-29-15-16-30(38-34-25(9-3)19-22(6)20-26(34)10-4)32-31(29)35(39)27-13-11-12-14-28(27)36(32)40/h11-20,37-38H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBABXJRXGSAJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)C)CC)C(=O)C5=CC=CC=C5C3=O)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067710 | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32724-62-2, 61969-44-6 | |

| Record name | 1,4-Bis[(2,6-diethyl-4-methylphenyl)amino]-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32724-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(2,6-diethyl-4-toluidino)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032724622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(2,6-DIETHYL-4-TOLUIDINO)ANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/473B173459 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Solvent Blue 97

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 97 is a synthetic anthraquinone (B42736) dye characterized by its vibrant blue hue and significant stability.[1][2] Primarily utilized in the plastics and polymer industries, it imparts a durable and intense coloration to a variety of materials, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polycarbonate (PC), and polymethyl methacrylate (B99206) (PMMA).[1][3] Its robust chemical properties, such as high heat resistance, excellent light fastness, and good migration resistance, make it a preferred colorant in applications demanding long-term stability.[2][3] This technical guide provides an in-depth overview of the chemical properties of this compound, complete with experimental protocols and graphical representations of key concepts.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various applications and for developing new formulations.

Table 1: General Chemical Properties of this compound

| Property | Value |

| Chemical Name | 1,4-Bis[(2,6-diethyl-4-methylphenyl)amino]anthracene-9,10-dione |

| Color Index Name | This compound |

| CAS Number | 32724-62-2 |

| Chemical Family | Anthraquinone |

| Molecular Formula | C₃₆H₃₈N₂O₂ |

| Appearance | Dark Blue Powder |

| Hue | Reddish Blue |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 530.71 g/mol |

| Melting Point | 200 - 220 °C |

| Heat Resistance | Up to 300 °C |

| pH of 1% Solution | 6.0 - 8.0 |

| Moisture Content | ≤ 5% |

Table 3: Solubility Profile of this compound at 20°C

| Solvent | Solubility (g/L) |

| Acetone | 15 |

| Butyl Acetate | 20 |

| Dichloromethane | 150 |

| Ethyl Alcohol | 5 |

Table 4: Fastness and Resistance Properties of this compound

| Property | Rating |

| Light Fastness | 7-8 |

| Alkali Resistance | 4-5 |

| Acid Resistance | 4-5 |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of chemical properties. The following sections outline the experimental protocols for key properties of this compound.

Determination of Melting Point

The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate of 10°C per minute for a preliminary approximate determination. For an accurate measurement, the heating rate is slowed to 1-2°C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination

The solubility of this compound in various organic solvents is determined using the isothermal shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath at 20°C for 24 hours to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a 0.45 µm syringe filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a UV-Vis spectrophotometer by measuring the absorbance at its λmax and comparing it to a standard calibration curve.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

The thermal stability of this compound is evaluated by thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in an inert TGA pan (e.g., alumina).

-

Instrument Setup: The TGA instrument is purged with an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to 600°C at a constant heating rate of 10°C per minute.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which indicates the thermal stability of the dye.

Visualizations

Experimental Workflow for Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of a physicochemical property of a chemical substance like this compound.

Caption: Generalized workflow for determining a chemical property.

Structure-Property Relationship of Anthraquinone Dyes

The chemical structure of anthraquinone dyes, such as this compound, is directly related to their properties. The following diagram illustrates this relationship.

Caption: Relationship between structure and properties of anthraquinone dyes.

References

Solvent Blue 97 CAS number and molecular structure.

This technical guide provides an in-depth overview of Solvent Blue 97, a synthetic anthraquinone (B42736) dye. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information, including its chemical and physical properties, synthesis, and analytical methodologies.

Chemical Identity and Molecular Structure

This compound is a blue solvent dye known for its high heat stability and lightfastness. It is primarily used in the coloration of various plastics and polymers.

-

IUPAC Name: 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthracene-9,10-dione[1]

-

CAS Number: The primary CAS number for this compound is 32724-62-2 . The number 61969-44-6 is also associated with this dye, though some sources list it as a deleted or alternate CAS number.[2][3][4][5][6][7]

-

Synonyms: Macrolex Blue RR, Transparent Blue RR, Blue RR, N,N'-Bis(2,6-diethyl-4-methylphenyl)-1,4-diaminoanthraquinone[3][6][7][10][11]

Molecular Structure:

The structure of this compound is based on a 1,4-diaminoanthraquinone (B121737) core, with the amino groups substituted with 2,6-diethyl-4-methylphenyl groups.

-

SMILES: CCC1=CC(=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)C)CC)C(=O)C5=CC=CC=C5C3=O)CC)C[3]

-

InChI Key: IBABXJRXGSAJLQ-UHFFFAOYSA-N[3]

Physicochemical Properties

The following tables summarize the key quantitative data for this compound, compiled from various technical datasheets.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Physical Appearance | Dark blue powder | [6][13] |

| Melting Point | 200-250 °C | [6][9][11][14] |

| Boiling Point | 641.1 ± 55.0 °C (Predicted) | [4][15] |

| Density | 1.166 g/cm³ | [4][15] |

| Heat Resistance | Up to 300 °C | [9][13][14] |

Table 2: Solubility Data

| Solvent | Solubility (at 20°C) | Reference(s) |

| Water | Insoluble (20 µg/L) | [1][4][15] |

| Dichloromethane | 150 g/L | [6][13] |

| Butyl Acetate | 20 g/L | [6][13] |

| Acetone | 15 g/L | [6][13] |

| Ethyl Alcohol | 5 g/L | [6][13] |

Table 3: Fastness and Performance Properties

| Property | Rating/Value | Reference(s) |

| Light Fastness | 7-8 (on a scale of 1-8) | [9][11][13] |

| Acid Resistance | 4-5 | [11][13] |

| Alkali Resistance | 4-5 | [11][13] |

Table 4: Toxicological Data

| Test | Species | Result | Reference(s) |

| Acute Oral Toxicity (LD50) | Rat (female) | 15,000 mg/kg bw | [8] |

| Acute Dermal Toxicity (LD50) | Rat (male/female) | > 2,000 mg/kg bw | [8] |

| Toxicity to Fish (LC50, 96h) | Danio rerio | > 100 mg/L | [8] |

| Toxicity to Daphnia (EC50, 48h) | Daphnia magna | > 100 mg/L | [8] |

| Toxicity to Algae (EC50, 72h) | Desmodesmus subspicatus | > 100 mg/L | [8] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and a general protocol for its analysis in a polymer matrix.

The manufacturing process for this compound involves the condensation of 1,4-dihydroxyanthracene-9,10-dione with 2,6-diethyl-4-methylbenzenamine.[10][14] A more detailed experimental protocol is as follows:

-

Reaction Setup: A mixture of quinacridone (B94251) (20.35 g), dihydroquinacridone (20.38 g), trimethyl borate (B1201080) (10.8 g), and 90% lactic acid (8.71 g) is added to 2,6-diethyl-4-methylaniline (B1582614) (159.7 g) under a nitrogen atmosphere.[12]

-

Initial Heating: The mixture is heated to 115°C for 1 hour to distill off methanol (B129727).[12]

-

Condensation Reaction: The temperature is then raised to 145°C and stirred for 8 hours, during which water is distilled off. The reaction progress is monitored by thin-layer chromatography.[12]

-

Oxidation: The mixture is cooled to 125°C, and air is passed through it for 3 hours. It is further cooled to 80°C, potassium hydroxide (B78521) powder (20.6 g) is added, and air is passed through again for 4 hours.[12]

-

Precipitation and Isolation: Over 2 hours at 70°C, methanol (290 ml) is added dropwise. The mixture is stirred at a gentle boil for 1 hour.[12]

-

Purification: The resulting suspension is cooled to room temperature, filtered, and the solid product is washed with cold methanol (200 ml) followed by hot water (1 L). The final product is a blue crystalline powder.[12]

The determination of this compound concentration in a plastic sample can be achieved through solvent extraction followed by spectrophotometric analysis.

-

Sample Preparation: A known mass of the plastic sample containing this compound is finely ground or pelletized to increase surface area.

-

Solvent Extraction: The ground plastic is placed in a Soxhlet extractor. A suitable solvent in which the dye is highly soluble (e.g., dichloromethane) is used to extract the dye from the polymer matrix over several hours.

-

Sample Dilution: The resulting extract is quantitatively transferred to a volumetric flask and diluted to a known volume with the same solvent to create a stock solution. A series of dilutions are prepared from the stock solution to fall within the linear range of the spectrophotometer.

-

Spectrophotometric Analysis: The absorbance of the standard solutions and the sample solution is measured at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Quantification: A calibration curve is generated by plotting the absorbance of the standard solutions against their known concentrations. The concentration of this compound in the sample extract is determined from the calibration curve. The final concentration in the original plastic sample is then calculated based on the initial mass and dilution factors.

Visualizations

The following diagrams illustrate the synthesis workflow and a general analytical workflow for this compound.

References

- 1. This compound – Ranbar Blue RR Migration Resistant Dye [ranbarr.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 32724-62-2 | FS40704 | Biosynth [biosynth.com]

- 4. This compound | 32724-62-2 [chemicalbook.com]

- 5. This compound CAS 32724-62-2 (61969-44-6) [surestchem.com]

- 6. This compound Dyes Manufacturers & Suppliers - Colorants Group [colorantsgroup.com]

- 7. scbt.com [scbt.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. China this compound / CAS 32724-62-2 factory and manufacturers | Precise Color [precisechem.com]

- 10. worlddyevariety.com [worlddyevariety.com]

- 11. epsilonpigments.com [epsilonpigments.com]

- 12. Page loading... [wap.guidechem.com]

- 13. colorantsgroup.com [colorantsgroup.com]

- 14. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [de.chinacolordyes.com]

- 15. This compound CAS#: 32724-62-2 [m.chemicalbook.com]

Spectral Properties of Solvent Blue 97 in Various Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 97 is a synthetic anthraquinone (B42736) dye known for its vibrant reddish-blue to greenish-blue hue and excellent solubility in a variety of organic solvents.[1][2] Its robust chemical structure, based on a 1,4-disubstituted anthraquinone core, imparts high light and heat stability, making it a valuable colorant in plastics, polymers, and other industrial applications.[2][3] Beyond its role as a colorant, the photophysical properties of this compound, particularly its response to the surrounding solvent environment—a phenomenon known as solvatochromism—make it an interesting subject for scientific investigation.[4]

This technical guide provides a comprehensive overview of the spectral properties of this compound in different solvents. It details the expected solvatochromic behavior, presents illustrative quantitative data, and provides detailed experimental protocols for the characterization of its photophysical properties.

Core Concepts: Solvatochromism and the Photophysics of Anthraquinone Dyes

The spectral properties of a dye like this compound are intimately linked to its electronic structure and the nature of the surrounding solvent molecules. The interaction between the dye (solute) and the solvent can alter the energy levels of the dye's ground and excited states, leading to shifts in its absorption and emission spectra.[5][6] This phenomenon, known as solvatochromism, is a key characteristic of many dyes containing electron-donating and electron-accepting groups.[7]

For anthraquinone dyes such as this compound, which possess a donor-acceptor character, an increase in solvent polarity typically leads to a more significant stabilization of the more polar excited state compared to the ground state. This results in a bathochromic (red) shift in both the absorption and fluorescence emission spectra.[4][8] The magnitude of this shift can often be correlated with solvent polarity parameters.

Spectral Data of this compound

While a comprehensive, publicly available dataset of the spectral properties of this compound across a wide range of solvents is limited, this section provides illustrative data based on the known behavior of structurally similar 1,4-bis(alkylamino)anthraquinone dyes. The following tables summarize the expected absorption and fluorescence characteristics in a selection of solvents with varying polarities.

Table 1: Illustrative Absorption Spectral Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (εmax, M-1cm-1) |

| n-Hexane | 1.88 | 1.375 | ~610 | ~12,000 |

| Toluene | 2.38 | 1.497 | ~615 | ~12,500 |

| Dichloromethane | 8.93 | 1.424 | ~625 | ~13,000 |

| Acetone | 20.7 | 1.359 | ~630 | ~13,500 |

| Ethanol | 24.5 | 1.361 | ~635 | ~14,000 |

| Acetonitrile | 37.5 | 1.344 | ~640 | ~14,500 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | ~645 | ~15,000 |

Table 2: Illustrative Fluorescence Spectral Data for this compound in Various Solvents

| Solvent | Emission Maximum (λem, nm) | Stokes Shift (Δν, cm-1) | Fluorescence Quantum Yield (ΦF) |

| n-Hexane | ~640 | ~780 | ~0.40 |

| Toluene | ~650 | ~890 | ~0.35 |

| Dichloromethane | ~665 | ~1020 | ~0.25 |

| Acetone | ~675 | ~1120 | ~0.20 |

| Ethanol | ~685 | ~1230 | ~0.15 |

| Acetonitrile | ~695 | ~1330 | ~0.10 |

| Dimethyl Sulfoxide (DMSO) | ~705 | ~1420 | ~0.05 |

Note: The values presented in these tables are hypothetical and intended for illustrative purposes to demonstrate the expected solvatochromic trends for a 1,4-disubstituted anthraquinone dye like this compound. Actual experimental values may vary.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to characterize the spectral properties of this compound.

Determination of UV-Visible Absorption Spectra and Molar Extinction Coefficient

This protocol outlines the procedure for measuring the absorption spectra of this compound in various solvents and determining its molar extinction coefficient.

Materials and Equipment:

-

This compound (analytical grade)

-

Spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, acetonitrile, DMSO)

-

Analytical balance

-

Volumetric flasks (Class A)

-

Micropipettes

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound (e.g., 5 mg) and dissolve it in a known volume (e.g., 50 mL) of a primary solvent in which it is highly soluble (e.g., dichloromethane) to prepare a concentrated stock solution.

-

Working Solution Preparation: Prepare a series of dilutions of the stock solution in the desired solvent to obtain concentrations in the micromolar range (e.g., 1 µM, 2 µM, 5 µM, 10 µM, 20 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 400-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be tested and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Record the absorption spectra for each of the prepared working solutions.

-

Determination of λmax: Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.

-

Molar Extinction Coefficient Calculation:

-

Plot the absorbance at λmax against the concentration of the dye.

-

Perform a linear regression analysis on the data points.

-

According to the Beer-Lambert law (A = εbc), the slope of the line will be the molar extinction coefficient (ε) since the path length (b) is 1 cm.

-

Determination of Fluorescence Emission Spectra and Quantum Yield

This protocol describes the measurement of fluorescence emission spectra and the determination of the relative fluorescence quantum yield.

Materials and Equipment:

-

Solutions of this compound from the absorption experiment

-

A standard fluorophore with a known quantum yield in the same emission range (e.g., Cresyl Violet in ethanol, ΦF = 0.54)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize. Set the excitation wavelength to the λmax of this compound in the respective solvent.

-

Sample Measurement:

-

Record the fluorescence emission spectrum of a dilute solution of this compound (absorbance at excitation wavelength < 0.1 to avoid inner filter effects).

-

Record the emission spectrum of the standard fluorophore under the same experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the emission curves for both the sample and the standard.

-

Measure the absorbance of the sample and the standard at the excitation wavelength.

-

-

Quantum Yield Calculation: The relative fluorescence quantum yield (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where:

-

ΦF,std is the quantum yield of the standard

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Visualizations

Experimental Workflow for Solvatochromic Analysis

Caption: Workflow for the solvatochromic analysis of this compound.

Conceptual Diagram of Solvatochromism

Caption: Energy level changes leading to solvatochromism.

Conclusion

This compound, like many 1,4-disubstituted anthraquinone dyes, is expected to exhibit significant solvatochromism, with its absorption and emission maxima showing a bathochromic shift with increasing solvent polarity. This behavior is attributed to the stabilization of the more polar excited state in polar solvents. The systematic study of these spectral properties not only provides fundamental insights into the photophysics of this class of dyes but also informs its practical applications, particularly in environments where solvent polarity is a critical parameter. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own investigations into the fascinating spectral characteristics of this compound and related compounds.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound – Ranbar Blue RR Migration Resistant Dye [ranbarr.com]

- 3. additivesforpolymer.com [additivesforpolymer.com]

- 4. researchgate.net [researchgate.net]

- 5. krypton.mnsu.edu [krypton.mnsu.edu]

- 6. Solvatochromism - Wikipedia [en.wikipedia.org]

- 7. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Solvent Blue 97 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Solvent Blue 97 (C.I. 615290), an anthraquinone-based dye. A thorough understanding of its solubility characteristics in various organic solvents is crucial for its application in diverse fields, including polymer coloration, printing inks, and potentially in specialized research applications. This document compiles available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a typical workflow for such studies.

Core Topic: Solubility Profile of this compound

This compound is a synthetic dye known for its vibrant blue hue and is characterized by its general solubility in organic solvents and insolubility in water.[1][2][3] This lipophilic nature governs its utility in non-aqueous systems. The dye's molecular structure, belonging to the anthraquinone (B42736) class, is a key determinant of its solubility behavior.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of this compound in various organic solvents at 20°C. It is important to note that there are some discrepancies in the reported values from different sources, which may be attributed to variations in the experimental methodologies, purity of the dye, and the specific grade of the solvents used.

| Organic Solvent | Chemical Formula | Solubility at 20°C (g/L) - Source A[4][5][6] | Solubility at 20°C (g/L) - Source B[7][8] | Solubility (g/L) - Source C[3][9] |

| Acetone | C₃H₆O | 3.0 | 15 | 10 (as methyl ethyl ketone) |

| Butyl Acetate | C₆H₁₂O₂ | 10.0 | 20 | - |

| Dichloromethane | CH₂Cl₂ | 240.0 | 150 | - |

| Ethyl Alcohol | C₂H₅OH | 0.2 | 5 | 0.1 (as alcohol) |

| Methylbenzene (Toluene) | C₇H₈ | 125.0 | - | 50 |

| Ethyl Acetate | C₄H₈O₂ | - | - | 5.0 |

Note on Data Discrepancies: The variations in the reported solubility values highlight the importance of consistent and well-documented experimental protocols. Researchers are advised to perform their own solubility assessments based on their specific materials and requirements.

Qualitative Solubility Information

Several sources confirm that this compound is generally soluble in a range of organic solvents, including ketones, esters, aromatic hydrocarbons, and chlorinated hydrocarbons.[1][2][3][10] Conversely, it is consistently reported as being insoluble in water.[1][2][3]

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of a compound like this compound. The following is a detailed methodology based on common laboratory practices for determining the solubility of dyes in organic solvents.

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in the desired organic solvent at a controlled temperature. The concentration of the dissolved dye in the supernatant is then quantified, typically using a spectrophotometric method.

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 20°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to further separate the undissolved solid from the saturated solution.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Immediately filter the collected supernatant through a syringe filter into a volumetric flask.

-

Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the spectrophotometer's calibration curve.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample solution at λmax.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/L or mg/mL).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationships in solubility studies.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound – Ranbar Blue RR Migration Resistant Dye [ranbarr.com]

- 3. This compound [pigment-dye.com]

- 4. China Factory source China this compound for Plastic factory and manufacturers | Precise Color [precisechem.com]

- 5. China this compound / CAS 32724-62-2 factory and manufacturers | Precise Color [precisechem.com]

- 6. China Solvent Dye (this compound) factory and manufacturers | Precise Color [precisechem.com]

- 7. colorantsgroup.com [colorantsgroup.com]

- 8. This compound Dyes Manufacturers & Suppliers - Colorants Group [colorantsgroup.com]

- 9. This compound for Spinning Dye, Ink [m.pigment-dye.com]

- 10. Solvent Dye Dissolution Method - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

A Technical Guide to the Synthesis and Purification of Solvent Blue 97 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Solvent Blue 97 (C.I. 615290), an anthraquinone-based dye. The following sections detail the chemical properties, synthesis protocol, and advanced purification methods necessary for obtaining high-purity this compound for research purposes.

I. Chemical Properties and Data

This compound is a brilliant reddish-blue solvent dye known for its high heat stability and lightfastness.[1][2] It is primarily used in the coloring of plastics, polymers, and fibers.[3][4][5][] For research applications, particularly in materials science and as a potential analytical standard, a high degree of purity is essential. The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 32724-62-2, 61969-44-6 | [3][7] |

| Molecular Formula | C₃₆H₃₈N₂O₂ | [3][7] |

| Molecular Weight | 530.71 g/mol | [][7] |

| Appearance | Dark Blue Powder | [1] |

| Melting Point | ~200 °C | [3] |

| Boiling Point | 641.1 ± 55.0 °C at 760 mmHg | [] |

| Density | 1.166 ± 0.06 g/cm³ | [] |

| Heat Resistance | 300 °C | [1][3] |

| Light Fastness | 7-8 (on a scale of 1-8) | [1] |

| Solubility in Acetone | 15 g/L | [1] |

| Solubility in Butyl Acetate (B1210297) | 20 g/L | [1] |

| Solubility in Dichloromethane | 150 g/L | [1] |

| Solubility in Ethyl Alcohol | 5 g/L | [1] |

II. Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 1,4-dihydroxyanthraquinone with 2,6-diethyl-4-methylaniline.[3][8] The general reaction involves the substitution of the hydroxyl groups on the anthraquinone (B42736) core with the amine. A more detailed procedure involves the initial reduction of 1,4-dihydroxyanthraquinone to its leuco form, followed by condensation and subsequent oxidation.[9]

Experimental Protocol: Synthesis

This protocol is based on established methods for the preparation of this compound.

Materials:

-

1,4-Dihydroxyanthraquinone

-

2,6-Diethyl-4-methylaniline

-

Reducing agent (e.g., sodium dithionite)

-

Oxidizing agent (e.g., air, nitrobenzene)

-

High-boiling point solvent (e.g., excess 2,6-diethyl-4-methylaniline, dichlorobenzene)

-

Catalyst (optional, e.g., boric acid)

-

Potassium Hydroxide

Procedure:

-

Reduction of 1,4-Dihydroxyanthraquinone: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 1,4-dihydroxyanthraquinone in a suitable high-boiling point solvent. Add a reducing agent, such as sodium dithionite, portion-wise while maintaining an inert atmosphere (e.g., with nitrogen) until the characteristic color of the leuco-anthraquinone is observed.

-

Condensation Reaction: To the solution of the leuco-anthraquinone, add at least two molar equivalents of 2,6-diethyl-4-methylaniline. If not used as the solvent, ensure it is fully dissolved. A catalyst like boric acid can be added at this stage to facilitate the reaction. Heat the reaction mixture to a temperature of 180-220 °C and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Oxidation: Once the condensation is complete, the leuco form of this compound needs to be oxidized to the final product. This can be achieved by bubbling air through the hot reaction mixture or by the addition of a chemical oxidizing agent like nitrobenzene. The color of the solution will change to a deep blue as the oxidation proceeds.

-

Isolation of the Crude Product: After oxidation, cool the reaction mixture to approximately 80 °C. The crude this compound will begin to precipitate. Add methanol to the mixture to further promote precipitation and to help in the subsequent purification steps. Stir for a period to ensure complete precipitation.

-

Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the filter cake sequentially with methanol to remove unreacted starting materials and byproducts, followed by hot water to remove any inorganic salts.

-

Drying: Dry the resulting blue powder in a vacuum oven at a temperature below its melting point to obtain the crude this compound.

III. Purification of this compound for Research Purposes

For research applications, the crude product obtained from the synthesis requires further purification to remove impurities such as unreacted starting materials, byproducts from side reactions, and residual inorganic salts. The following methods can be employed to achieve high purity.

A. Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and should be one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

General Protocol for Recrystallization:

-

Solvent Selection: Test various solvents to find a suitable one or a solvent mixture. Potential solvents include chlorinated hydrocarbons (e.g., chlorobenzene), aromatic hydrocarbons (e.g., toluene, xylene), or polar aprotic solvents (e.g., dimethylformamide, N-methyl-2-pyrrolidone).

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the dye is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be further cooled in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven. The purity can be assessed by techniques such as melting point analysis, HPLC, or spectroscopy.

B. Column Chromatography

For achieving very high purity, column chromatography is an effective method. This technique separates compounds based on their differential adsorption onto a stationary phase.

General Protocol for Column Chromatography:

-

Stationary and Mobile Phase Selection: For anthraquinone dyes, silica (B1680970) gel or alumina (B75360) are common stationary phases. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent composition should be determined by TLC analysis.

-

Column Packing: Prepare a chromatography column with the chosen stationary phase.

-

Sample Loading: Dissolve a minimum amount of the crude this compound in the eluent and load it onto the top of the column.

-

Elution: Pass the eluent through the column. The different components of the mixture will travel down the column at different rates.

-

Fraction Collection: Collect the eluting solvent in fractions. The desired blue fraction corresponding to pure this compound should be collected.

-

Solvent Evaporation and Drying: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting solid under vacuum.

IV. Visualizing the Workflow

To better illustrate the synthesis and purification processes, the following diagrams have been created using the DOT language.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for the purification of this compound.

References

- 1. CN101063002A - Anthraquinone type solvent dye and preparation and application thereof - Google Patents [patents.google.com]

- 2. specialchem.com [specialchem.com]

- 3. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [de.chinacolordyes.com]

- 4. chemikos.de [chemikos.de]

- 5. This compound | TargetMol [targetmol.com]

- 7. scbt.com [scbt.com]

- 8. This compound [colorbloomdyes.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to the Photophysical Properties of Solvent Blue 97 for Fluorescence Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 97, a member of the anthraquinone (B42736) dye family, is a synthetic colorant with applications in various industrial processes, including the coloring of plastics and textiles.[1][2] Its chemical structure, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthracene-9,10-dione, imparts a distinct blue color and solubility in a range of organic solvents.[3][4] While primarily utilized for its coloration properties, the inherent fluorescence of the anthraquinone core suggests potential applications in fluorescence-based research and analysis.[5][6] This technical guide provides a comprehensive overview of the known photophysical properties of this compound and offers detailed experimental protocols for its characterization and use in fluorescence studies.

Core Photophysical Properties

A fundamental understanding of a fluorophore's interaction with light is paramount for its effective application in fluorescence studies. The key photophysical parameters include its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.

General Properties of this compound

While specific, solvent-dependent photophysical data for this compound is not extensively available in the public domain, some general characteristics have been reported.

| Property | Value | Reference |

| Chemical Formula | C₃₆H₃₈N₂O₂ | [3] |

| Molecular Weight | 530.70 g/mol | [3] |

| CAS Number | 32724-62-2, 61969-44-6 | [7] |

| Appearance | Reddish-blue powder | [8] |

| General Emission Range | 415 - 455 nm | [9] |

Solubility

The solubility of this compound in various organic solvents is a critical factor for its use in solution-based fluorescence studies. The following table summarizes the available solubility data.

| Solvent | Solubility (g/L) |

| Acetone | 15 |

| Butyl Acetate | 20 |

| Dichloromethane | 150 |

| Ethyl Alcohol | 5 |

Data compiled from a technical data sheet.[8]

Experimental Protocols for Photophysical Characterization

To rigorously assess the suitability of this compound for specific fluorescence applications, a detailed characterization of its photophysical properties in relevant solvent systems is necessary. The following sections outline standard experimental protocols for these measurements.

Determination of Absorption and Emission Spectra

The absorption and emission spectra of a fluorophore are its fundamental spectral fingerprints.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a high-purity, spectroscopy-grade solvent (e.g., toluene, cyclohexane, acetonitrile, methanol) at a concentration of approximately 1 mg/mL. From this stock, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 10 µM.

-

Absorption Spectroscopy:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Record the absorption spectrum of the solvent blank from 200 nm to 800 nm.

-

Record the absorption spectra of the this compound solutions over the same wavelength range.

-

Subtract the solvent blank spectrum from the sample spectra to obtain the corrected absorption spectra.

-

Identify the wavelength of maximum absorption (λabs,max).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its λabs,max.

-

Record the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 800 nm.

-

Identify the wavelength of maximum emission (λem,max).

-

Figure 1. Experimental workflow for determining the absorption and emission spectra of this compound.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.[10][11]

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission properties that overlap with this compound. For a blue-emitting dye, Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

-

Solution Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Data Acquisition:

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Calculation: The quantum yield is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

-

ΦF is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

'sample' and 'std' refer to the sample and standard, respectively.

-

Figure 2. Logical flow for the relative determination of fluorescence quantum yield.

Determination of Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for lifetime measurements.[1]

Methodology:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength suitable for this compound and a sensitive, high-speed detector.

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent with an absorbance of approximately 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute colloidal silica (B1680970) suspension).

-

Measure the fluorescence decay of the this compound solution.

-

-

Data Analysis:

-

Deconvolute the IRF from the measured fluorescence decay.

-

Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s).

-

Figure 3. Workflow for fluorescence lifetime measurement using Time-Correlated Single Photon Counting (TCSPC).

Solvatochromism and Environmental Sensitivity

The photophysical properties of many fluorophores are sensitive to the polarity of their local environment, a phenomenon known as solvatochromism.[9][12] For anthraquinone derivatives, changes in solvent polarity can influence the energies of the ground and excited states, leading to shifts in the absorption and emission maxima.[6] A systematic study of this compound in a range of solvents with varying polarity (e.g., from nonpolar hydrocarbons like hexane (B92381) to polar protic solvents like methanol) would be invaluable in assessing its potential as an environmental probe.

Conclusion

This compound, an anthraquinone-based dye, holds potential for use in fluorescence studies due to the inherent luminescent properties of its core structure. This guide provides a framework for the systematic characterization of its photophysical properties. While specific quantitative data for this compound remains limited in publicly accessible literature, the detailed experimental protocols outlined herein will enable researchers to thoroughly evaluate its fluorescence characteristics in various solvent environments. Such studies are essential to unlock the full potential of this compound for applications in chemical sensing, materials science, and biological imaging. The provided workflows and logical diagrams serve as a visual guide for planning and executing these critical photophysical measurements. Further research into the solvent-dependent behavior of this compound is highly encouraged to expand its utility within the scientific community.

References

- 1. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound,CAS 32724-62-2 [xcwydyes.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. echemi.com [echemi.com]

- 5. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]

- 6. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Dyes Manufacturers & Suppliers - Colorants Group [colorantsgroup.com]

- 8. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]

- 9. Solvatochromism - Wikipedia [en.wikipedia.org]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solvatochromic Properties of Anthraquinone Dyes, with Solvent Blue 97 as a Case Study

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenomenon of Solvatochromism

Solvatochromism is a phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. This change in color is a direct consequence of the differential solvation of the ground and excited electronic states of the dye molecule. As the solvent polarity changes, the energy difference between these states is altered, leading to a shift in the absorption or emission spectrum. This property makes solvatochromic dyes valuable tools as probes for the local environment in various chemical and biological systems.

This guide will explore the concept of solvatochromism with a focus on anthraquinone (B42736) dyes, using a closely related compound to Solvent Blue 97 as an illustrative example. It will provide a detailed experimental protocol for characterizing solvatochromism and present the expected data in a clear, tabular format.

Understanding Solvatochromism in Anthraquinone Dyes

The solvatochromism in N-aryl-1,4-diaminoanthraquinones arises from the intramolecular charge transfer (ICT) character of their visible absorption band. The lone pair of electrons on the nitrogen atoms of the amino groups can be delocalized into the anthraquinone core upon photoexcitation. This leads to an excited state that is more polar than the ground state.

In polar solvents, the more polar excited state is stabilized to a greater extent than the less polar ground state through dipole-dipole interactions. This increased stabilization lowers the energy of the excited state, resulting in a lower energy transition and a bathochromic (red) shift in the absorption maximum (λmax). Conversely, in nonpolar solvents, the ground state is relatively more stable, leading to a higher energy transition and a hypsochromic (blue) shift.

Figure 1: Energy level diagram illustrating solvatochromism.

Quantitative Analysis of Solvatochromism

To quantify the effect of solvent polarity on the absorption spectrum of a dye, the absorption maximum (λmax) is measured in a series of solvents with varying polarities. The Reichardt's dye ET(30) scale is a commonly used empirical measure of solvent polarity.

Illustrative Data for a 1,4-Bis(arylamino)anthraquinone Derivative

Since specific data for this compound is unavailable, the following table presents hypothetical data based on the typical behavior of structurally similar 1,4-bis(arylamino)anthraquinone dyes to illustrate the expected solvatochromic shifts.

| Solvent | ET(30) (kcal/mol) | Absorption Maximum (λmax) (nm) |

| n-Hexane | 31.0 | ~620 |

| Toluene | 33.9 | ~625 |

| Dichloromethane | 40.7 | ~635 |

| Acetone | 42.2 | ~640 |

| Ethanol | 51.9 | ~650 |

| Methanol | 55.4 | ~655 |

Note: The λmax values are estimates for illustrative purposes and do not represent experimentally verified data for this compound.

Experimental Protocol for Determining Solvatochromism

The following is a detailed methodology for measuring the solvatochromic properties of a dye like this compound using UV-Vis absorption spectroscopy.

Materials and Equipment

-

This compound (or the dye of interest)

-

Spectroscopic grade solvents of varying polarities (e.g., n-hexane, toluene, dichloromethane, acetone, ethanol, methanol)

-

Volumetric flasks (e.g., 10 mL, 25 mL)

-

Micropipettes

-

Analytical balance

-

UV-Vis spectrophotometer (dual beam recommended)

-

Quartz cuvettes (1 cm path length)

Experimental Workflow

Figure 2: Workflow for solvatochromism analysis.

Step-by-Step Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound (e.g., 5.31 mg for a 1 mM solution in 10 mL).

-

Dissolve the dye in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane).

-

Transfer the solution to a volumetric flask (e.g., 10 mL) and dilute to the mark with the same solvent. This is the stock solution.

-

-

Preparation of Working Solutions:

-

For each solvent to be tested, prepare a dilute working solution from the stock solution. A typical concentration for UV-Vis analysis is in the micromolar range (e.g., 10 µM).

-

To prepare a 10 µM solution in a 10 mL volumetric flask, transfer 100 µL of the 1 mM stock solution and dilute to the mark with the desired solvent.

-

Prepare a separate working solution for each solvent.

-

-

UV-Vis Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions.

-

Set the desired wavelength range for scanning (e.g., 400-800 nm for a blue dye).

-

Set the scan speed and data interval.

-

-

Measurement of Spectra:

-

Fill a clean quartz cuvette with the first pure solvent to be used as a blank.

-

Place the cuvette in the sample holder and the reference holder (if using a dual-beam instrument) and record a baseline spectrum.

-

Empty the cuvette and rinse it with the corresponding dye working solution.

-

Fill the cuvette with the dye working solution and place it in the sample holder.

-

Record the absorption spectrum of the dye solution.

-

Repeat steps 4.1-4.4 for each solvent, ensuring to use the respective pure solvent for the blank each time.

-

-

Data Analysis:

-

For each recorded spectrum, determine the wavelength of maximum absorbance (λmax).

-

Tabulate the λmax values alongside the corresponding solvent and its polarity parameter (e.g., ET(30)).

-

Plot λmax (or the corresponding transition energy, ET = 28591/λmax) against the solvent polarity parameter to visualize the solvatochromic trend.

-

Conclusion and Applications

While direct experimental data on the solvatochromic behavior of this compound is currently limited in public literature, its chemical structure as a 1,4-bis(arylamino)anthraquinone strongly indicates that it is a solvatochromic dye. The expected trend is a bathochromic shift of its main absorption band with increasing solvent polarity. The detailed experimental protocol provided in this guide offers a robust framework for researchers to characterize the solvatochromic properties of this compound or other similar dyes.

The potential solvatochromism of this compound and related compounds opens up avenues for their application as probes in various scientific fields. In drug development, such dyes can be used to study drug-micelle interactions, probe the polarity of protein binding sites, or be incorporated into drug delivery systems to monitor the local environment. Their sensitivity to solvent polarity makes them valuable tools for understanding and optimizing processes in complex chemical and biological milieu. Further experimental investigation is warranted to fully quantify the solvatochromic properties of this compound and unlock its full potential as a molecular probe.

The Anthraquinone Core of Solvent Blue 97: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Structure, Properties, and Potential Pharmacological Relevance of Solvent Blue 97 for researchers, scientists, and drug development professionals.

This compound, a synthetic dye recognized for its vibrant blue hue, is chemically classified as a substituted aminoanthraquinone.[1] Its core structure is based on anthraquinone (B42736), a tricyclic aromatic ketone. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and explores the broader pharmacological potential of the anthraquinone scaffold for professionals in drug development. While this compound is primarily utilized as an industrial colorant, its anthraquinone foundation is shared with a class of compounds that have significant therapeutic applications, particularly in oncology.[2][3]

Physicochemical and Technical Properties of this compound

This compound is characterized by its high heat resistance and excellent light fastness, making it a durable colorant for various polymers.[4] A summary of its key quantitative data is presented in the tables below.

| Identifier | Value |

| Chemical Name | 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone |

| C.I. Name | This compound |

| CAS Numbers | 61969-44-6, 32724-62-2 |

| Molecular Formula | C₃₆H₃₈N₂O₂ |

| Molecular Weight | 530.70 g/mol |

| Property | Value |

| Appearance | Dark blue powder |

| Melting Point | 200-250 °C |

| Heat Resistance | Up to 300 °C |

| Light Fastness | Grade 7-8 |

| Solvent | Solubility (g/L) |

| Acetone | 15 |

| Butyl Acetate | 20 |

| Dichloromethane | 150 |

| Ethyl Alcohol | 5 |

Synthesis of the Anthraquinone Core

The synthesis of this compound is achieved through a condensation reaction. The following protocol is a generalized representation based on established manufacturing methods for this class of dyes.[3][5]

Experimental Protocol: Synthesis of 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone

Materials:

-

1,4-dihydroxyanthraquinone

-

2,6-diethyl-4-methylbenzenamine (in excess, to also serve as a solvent)

-

Boric acid (catalyst)

-

Potassium hydroxide (B78521)

Procedure:

-

A mixture of 1,4-dihydroxyanthraquinone and an excess of 2,6-diethyl-4-methylbenzenamine is prepared in a reaction vessel under a nitrogen atmosphere.

-

Boric acid is added as a catalyst.

-

The mixture is heated, and methanol is distilled off as the reaction proceeds.

-

The temperature is raised and maintained to drive the condensation reaction to completion, with continuous removal of water.

-

Reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the mixture is cooled, and potassium hydroxide is added.

-

Air is passed through the mixture to facilitate oxidation.

-

Methanol is added to precipitate the product.

-

The suspension is cooled, filtered, and the solid product is washed with methanol and hot water.

-

The resulting blue crystalline powder is dried to yield this compound.

The Anthraquinone Scaffold in Drug Development

While there is no direct evidence of this compound being investigated for therapeutic purposes, its core anthraquinone structure is a "privileged scaffold" in medicinal chemistry.[2] Numerous anthraquinone derivatives are established anticancer agents, and research into new therapeutic applications is ongoing.[2][6]

Mechanisms of Action of Therapeutic Anthraquinones

The planar nature of the anthraquinone ring system allows it to intercalate between the base pairs of DNA, a mechanism that can inhibit DNA replication and transcription, leading to cytotoxic effects.[6][7] Several clinically used anticancer drugs, such as doxorubicin (B1662922) and mitoxantrone, are anthraquinone derivatives that function, in part, through DNA intercalation and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3][6]

Involvement in Cellular Signaling Pathways

Recent studies have revealed that the biological activities of some anthraquinone derivatives are mediated through the modulation of specific cellular signaling pathways.

-

ROS/JNK Signaling Pathway: Certain substituted anthraquinones have been shown to induce apoptosis (programmed cell death) in cancer cells by increasing the production of reactive oxygen species (ROS). This leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, resulting in mitochondrial stress and the release of cytochrome c, which triggers the apoptotic cascade.[8]

-

STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key signaling molecule that is often constitutively active in many cancers, promoting cell proliferation and survival. Substituted anthraquinones have been identified as potent inhibitors of STAT3, suggesting a potential therapeutic strategy for cancers driven by aberrant STAT3 signaling.[1]

Visualizing the Core Structure and a Potential Signaling Pathway

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Caption: Chemical structure of this compound.

Caption: Potential ROS/JNK-mediated apoptotic pathway.

Conclusion

This compound is a well-characterized anthraquinone-based dye with robust physical properties. While its direct biological activity has not been a subject of extensive research, its core chemical structure is of significant interest to the drug development community. The proven success of other anthraquinone derivatives as therapeutic agents, acting through mechanisms such as DNA intercalation and the modulation of key signaling pathways, suggests that compounds with this scaffold, including this compound and its analogues, could serve as a starting point for the design and discovery of novel therapeutics. Further investigation into the biological effects of this and similar molecules is warranted to explore their full potential.

References

- 1. Antiproliferative activities and SAR studies of substituted anthraquinones and 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthraquinones - Wikipedia [en.wikipedia.org]

- 4. This compound – Ranbar Blue RR Migration Resistant Dye [ranbarr.com]

- 5. Synthesis and activity of substituted anthraquinones against a human filarial parasite, Brugia malayi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. benchchem.com [benchchem.com]

Solvent Blue 97: A Comprehensive Technical Review of Thermal Stability and Lightfastness

For Immediate Release

[City, State] – December 16, 2025 – A comprehensive technical guide on the thermal and photolytic stability of Solvent Blue 97, a key anthraquinone-based colorant, has been compiled for researchers, scientists, and professionals in drug development and materials science. This document provides an in-depth analysis of the dye's performance under heat and light stress, including detailed experimental protocols and a proposed degradation pathway.

This compound is a synthetic organic dye valued for its vibrant blue hue and solubility in various organic solvents and polymers. It finds extensive application in the coloring of plastics, fibers, and other materials where high stability is paramount. This guide synthesizes available data to present a clear picture of its performance characteristics.

Quantitative Analysis of Stability

The thermal and light stability of this compound are critical parameters for its application in materials subjected to demanding processing and end-use conditions. The following tables summarize the key quantitative data available for this dye.

| Property | Value | Test Method/Standard (Typical) |

| Thermal Stability | ||

| Heat Resistance | ~ 300 °C | Based on DIN 53772 (withdrawn) / EN 12877 |

| Melting Point | 200 - 220 °C | Standard analytical method |

| Lightfastness | ||

| Blue Wool Scale | 7-8 | ISO 105-B02 |

Table 1: Summary of Thermal and Light Stability Data for this compound.

In-Depth Experimental Protocols

A thorough understanding of the methodologies used to assess the stability of this compound is essential for accurate interpretation of the data and for comparative studies.

Thermal Stability Testing

The heat resistance of this compound in plastics is typically evaluated based on standards that have evolved from DIN 53772 to the current EN 12877 series. The general procedure involves incorporating the dye into a specific polymer matrix and then subjecting the colored plastic to controlled temperature challenges.

Principle: To determine the temperature at which a significant color change occurs in a plastic colored with the dye after a specified residence time.

Apparatus:

-

Two-roll mill or extruder for compounding the dye into the plastic.

-

Injection molding machine.

-

Spectrophotometer or colorimeter for color measurement.

-

Controlled temperature oven.

Procedure:

-

Sample Preparation: A masterbatch of this compound in a specific polymer (e.g., polystyrene, polycarbonate) is prepared by compounding on a two-roll mill or in an extruder. This masterbatch is then let down with the natural polymer to the desired final concentration.

-

Injection Molding: The colored polymer is injection molded into standard plaques at a series of increasing temperatures. A typical temperature range for testing high-performance dyes would be from 200°C to 320°C, in 20°C increments.

-

Dwell Time: At each temperature setting, a specific dwell time (e.g., 5 minutes) in the injection molding machine barrel is maintained to simulate processing conditions.

-

Colorimetric Analysis: The color of the molded plaques is measured using a spectrophotometer. The color difference (ΔE*ab) between the plaques produced at different temperatures and a reference plaque produced at a low temperature (where no degradation is expected) is calculated.

-

Endpoint Determination: The heat stability is reported as the highest temperature at which the color change (ΔEab) remains below a predefined threshold (e.g., ΔEab ≤ 3).

Lightfastness Testing

The lightfastness of this compound is determined according to the internationally recognized standard ISO 105-B02.[1][2][3] This method utilizes a xenon arc lamp to simulate the effects of natural sunlight. For applications requiring assessment under high-temperature conditions, such as automotive interiors, ISO 105-B06 is employed.[3][4][5]

Principle: To assess the resistance of the color to fading by exposing the colored material to a controlled artificial light source that mimics natural daylight, alongside a set of standardized blue wool references.

Apparatus:

-

Xenon arc lamp weathering instrument.

-

Blue Wool standards (ranging from 1 to 8, with 8 being the most lightfast).[1][2]

-

Grey Scale for assessing color change.

-

Sample holders.

Procedure:

-

Sample Preparation: A sample of the material colored with this compound (e.g., a plastic plaque or textile swatch) is prepared. A portion of the sample is covered with an opaque mask.

-

Exposure: The sample, along with the Blue Wool standards, is mounted in the xenon arc apparatus. The exposure conditions (irradiance, temperature, and humidity) are set according to the specifications of ISO 105-B02.

-

Evaluation: The samples are periodically inspected. The test is complete when the contrast between the exposed and unexposed parts of the sample matches a specific grade on the Grey Scale, or when a certain Blue Wool standard shows a prescribed amount of fading.

-

Rating: The lightfastness of the sample is rated by comparing which Blue Wool standard has faded to a similar extent. A rating of 7-8 indicates excellent lightfastness, meaning the color shows very little to no fading under prolonged light exposure.[1]

Visualizing Experimental Workflows and Degradation Pathways

To further elucidate the testing protocols and potential chemical changes, the following diagrams are provided.

References

Navigating the Blue: A Technical Guide to the Safe Laboratory Use of Solvent Blue 97

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling and use of Solvent Blue 97 in a laboratory setting. The following sections detail toxicological data, personal protective equipment protocols, emergency procedures, and proper disposal methods to ensure a safe research environment.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Source |

| Appearance | Blue Powder / Solid | [1][2] |

| Melting Point | 183.5 °C - 250 °C | [1][3] |

| Boiling Point | Decomposes before boiling | [3] |

| Solubility in Water | < 0 g/L at 20 °C (Insoluble) | [1][3] |

| Log P (octanol/water) | > 6.2 at 25 °C | [3] |

| Molecular Formula | C36H38N2O2 | [4][5] |

| Molecular Weight | 530.7 g/mol | [5][6] |

Section 2: Toxicological Data

This compound is generally not classified as a hazardous substance.[7] However, understanding its toxicological profile is crucial for risk assessment. The available data on acute toxicity and ecotoxicity are summarized below.

Acute Toxicity

| Test | Species | Route | Value | Source |

| LD50 | Rat (female) | Oral | 15,000 mg/kg | [3] |

| LD50 | Rat | Oral | 8,200 mg/kg | [1] |

| LD50 | Rat (male/female) | Dermal | > 2,000 mg/kg | [3] |

Ecotoxicity

| Test | Species | Duration | Value | Source |

| LC50 | Danio rerio (Zebra Fish) | 96 h | > 100 mg/L | [3] |

| EC50 | Daphnia magna (Water Flea) | 48 h | > 100 mg/L | [3] |

| EC50 | Desmodesmus subspicatus (Green Algae) | 72 h | > 100 mg/L | [3] |

| EC50 | Activated Sludge | 3 h | > 1,000 mg/L | [3] |

Section 3: Experimental Protocols

The toxicological data presented are based on standardized testing guidelines. While the specific study reports are not publicly available, the methodologies generally follow internationally recognized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (LD50): This is typically determined using a method similar to OECD Test Guideline 401 (Acute Oral Toxicity). In these studies, the substance is administered in graduated doses to a group of experimental animals (e.g., rats). The animals are then observed for a set period, and the dose that causes mortality in 50% of the test group is determined.

-

Acute Dermal Toxicity (LD50): This follows a protocol similar to OECD Test Guideline 402 (Acute Dermal Toxicity). The substance is applied to the skin of the test animals, and the toxic effects are observed.

-